The presence of the fluorinated ethoxy groups attached to the benzene ring introduces electron-withdrawing character and bulky substituents. This combination could be of interest for researchers developing new materials with specific properties, such as liquid crystals or fluoropolymers [].
,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene could potentially serve as a building block in organic synthesis. The aromatic core and the reactive ethoxy functionalities could be utilized to create more complex molecules with desired properties.
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two 1,1,2,2-tetrafluoroethoxy groups. Its molecular formula is C10H6F8O2, and it has a molecular weight of approximately 310.14 g/mol . This compound exhibits notable chemical stability under standard conditions and is primarily recognized for its applications in various industrial and research settings.
The synthesis of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene typically involves the alkylation of a suitable benzene derivative with 1,1,2,2-tetrafluoroethanol in the presence of a catalyst. Common methods include:
These methods allow for the controlled introduction of the tetrafluoroethoxy groups onto the benzene ring .
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene finds applications in various fields:
Several compounds share structural similarities with 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | C10H6F8O2 | Similar structure; different substitution pattern |
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene | C10H6F8O2 | Another positional isomer; potential differences in reactivity |
1-(1,1,2,2-Tetrafluoroethoxy)-4-fluorobenzene | C8H5F5O | Contains a single tetrafluoroethoxy group; more reactive due to fewer substituents |
4-(Perfluoropropyl)phenol | C9H7F9O | Contains perfluorinated substituents; differing properties due to chain length |
The uniqueness of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene lies in its symmetrical substitution pattern on the benzene ring and the presence of two tetrafluoroethoxy groups which contribute to its stability and potential applications in specialized fields .
Irritant